molecular formula C11H15ClFN B13241303 Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine

Cat. No.: B13241303
M. Wt: 215.69 g/mol
InChI Key: HUISWEBZFBCSQN-UHFFFAOYSA-N
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Description

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS 1526714-05-5) is a chemical compound with the molecular formula C 11 H 15 ClFN and a molecular weight of 215.69 g/mol . It belongs to a class of substituted benzylamines and serves as a versatile building block in medicinal chemistry and drug discovery research. The compound features a 3-chloro-4-fluorophenyl motif, which is of significant research interest. Recent scientific investigations have leveraged this specific aromatic fragment in the design and synthesis of novel inhibitors for enzymes like tyrosinase, highlighting its potential application in pharmaceutical and cosmetic research . The tert -butyl group attached to the amine nitrogen can influence the molecule's steric bulk and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this amine primarily as a synthetic intermediate to develop more complex molecules for biological testing. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3

InChI Key

HUISWEBZFBCSQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Intermediate: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine

The initial step involves constructing the aromatic scaffold with the 3-chloro-4-fluorophenyl motif, which is crucial for subsequent amination. According to recent procedures:

Step Reagents Conditions Yield Reference
Formation of aromatic intermediate tert-Butyl piperazine-1-carboxylate, di-tert-butyl dicarbonate, triethylamine, 4-(dimethylamino)pyridine Room temperature, dichloromethane 91%

This process involves carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, facilitated by triethylamine and DMAP, yielding tert-butyl (2-cyano-4-nitrophenyl)carbamate, which is a key precursor for further modifications.

Functionalization of the Aromatic Ring

The aromatic intermediate undergoes reduction and halogenation steps:

  • Nitro Reduction : Palladium-catalyzed transfer hydrogenation in refluxing ethanol under microwave irradiation (30 min) converts the nitro group to an amine, producing tert-butyl 4-amino-2-cyanophenylcarbamate.

  • Bromination : Treatment with bromine in dichloromethane and acetic acid at ambient temperature introduces a bromine atom at the desired position, leading to tert-butyl 4-amino-3-bromo-2-cyanophenylcarbamate.

Step Reagents Conditions Yield Reference
Nitro reduction Pd/C, H₂, ethanol Microwave, reflux High
Bromination Br₂, CH₂Cl₂, AcOH Room temperature Quantitative

Final Amination to Obtain Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine

The last step involves converting the aromatic intermediate into the target amine:

  • Reductive Amination : The aromatic amine is subjected to reductive amination with formaldehyde or suitable aldehyde derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (STAB). This step is often performed in acetic acid or dichloromethane.

  • Protection/Deprotection Strategies : The Boc group on the amine is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free This compound.

Step Reagents Conditions Yield Reference
Reductive amination Formaldehyde, STAB, AcOH Room temperature Moderate to high
Boc deprotection TFA, DCM Room temperature Quantitative

Summary of Key Experimental Conditions

Reaction Step Reagents Solvent Temperature Yield References
Carbamate formation Di-tert-butyl dicarbonate, triethylamine, DMAP DCM RT 91%
Nitro reduction Pd/C, H₂ Ethanol Reflux, microwave High
Bromination Br₂, AcOH RT Quantitative
Coupling with Appel salt Appel salt DCM RT High
Reductive amination Formaldehyde, STAB DCM or AcOH RT Moderate to high
Boc deprotection TFA DCM RT Quantitative

Research Findings and Considerations

  • Yield Optimization : Microwave-assisted reactions significantly improve yields and reduce reaction times during nitro reduction and coupling steps.

  • Selectivity : The presence of chloro and fluoro substituents necessitates careful control of reaction conditions to prevent side reactions such as dehalogenation.

  • Scalability : The outlined methods are adaptable for larger-scale synthesis, with attention to reaction exothermicity and reagent excesses.

  • Environmental and Safety Aspects : Use of microwave irradiation and mild conditions minimizes hazardous waste and improves safety profiles.

Scientific Research Applications

Role of 3-chloro-4-fluorophenyl Moiety
The 3-chloro-4-fluorophenyl fragment is an important structural feature in medicinal chemistry . Research indicates that incorporating this fragment into different chemotypes can improve the inhibition of certain enzymes, such as Agaricus bisporus Tyrosinase (AbTYR) .

Potential Applications Based on Analogous Compounds

  • Enzyme Inhibition : The 3-chloro-4-fluorophenyl moiety has been shown to enhance the inhibitory activity of compounds against AbTYR, suggesting potential applications in developing inhibitors for enzymes involved in skin pigmentation disorders .
  • Pharmaceutical Processes : This compound may be used in the preparation of amorphous solid dispersion comprising N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2) compound of formula-1 and at least one pharmaceutically acceptable excipient . It can also be used in the preparation of crystalline form-M of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-ruranyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-buten ⁇ (2Z)-2-butenedioate (1 : 2) compound of formula- 1 .
  • Synthesis of Novel Compounds : The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, synthesized using a 3-chloro derivative, exhibits in vitro antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents .
  • G-Protein-Coupled Receptor Agonists: Compounds with fluorophenyl groups are being explored as agonists of G-protein-coupled receptors .

Mechanism of Action

The mechanism of action of tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the benzene ring enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Application
This compound C₁₁H₁₄ClFN 215.69 (calculated) 3-Cl, 4-F, tert-butyl Synthetic intermediate
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 3-Br (vs. Cl), branched alkyl chain Halogen-swapped analog
tert-Butyl 3-amino-4-fluorobenzylcarbamate C₁₂H₁₇FN₂O₂ 240.27 Carbamate group, 3-NH₂, 4-F Prodrug candidate
Diethyl (S)-phosphonate derivative () C₂₃H₂₇ClFN₄O₅P 548.91 Quinazoline core, phosphonate, THF-ether Anticancer agent
N4-(3-Chloro-4-fluorophenyl)-N2-methylquinazoline-4,4'-diamine C₁₅H₁₂ClFN₄ 318.74 Quinazoline core, dual amine groups Kinase inhibitor
Key Observations:
  • Halogen Substitution : Replacing Cl with Br (e.g., ) increases molecular weight by ~58.5 g/mol and alters lipophilicity and van der Waals interactions.
Reactivity Trends:
  • The tert-butyl group in the target compound reduces nucleophilicity at the amine center compared to less sterically hindered analogs (e.g., ).
  • Halogenated phenyl rings (Cl/F) enhance electrophilic aromatic substitution resistance, improving stability under acidic conditions .

Biological Activity

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a 3-chloro-4-fluorophenyl moiety. This unique structure enhances its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorine and fluorine substitutions on the aromatic ring are believed to enhance binding affinity, leading to modulation of enzyme activity and receptor signaling pathways.

Biological Activities

  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit various enzymes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity. For instance, it has been evaluated for its inhibitory effects on kinases involved in cancer progression .
  • Antimicrobial Properties :
    • Preliminary studies suggest potential antibacterial activity, although specific data on its efficacy against various bacterial strains remains limited. The compound's derivatives have shown promise in enhancing antibacterial potency .
  • Anticancer Activity :
    • This compound has been investigated for its anticancer properties, particularly in inhibiting the growth of several cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against human cancer cells, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of kinases related to cancer
AntibacterialPotential activity against E. coli and S. aureus
AnticancerCytotoxic effects in various human cancer cell lines

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) revealed that treatment resulted in a significant reduction in cell viability (IC50 = 225 µM). The compound induced apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructural DifferencesBiological Activity
3-Chloro-4-fluorobenzylamineLacks tert-butyl groupModerate enzyme inhibition
Tert-butyl[(3-chloro-4-methylphenyl)methyl]amineMethyl instead of fluorineReduced potency against cancer cells
Tert-butyl[(3-bromo-4-fluorophenyl)methyl]amineBromine instead of chlorineIncreased antibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, in analogous compounds, reactions under reflux conditions (e.g., acetonitrile, triethylamine) followed by crystallization from ethanol yield purified derivatives . Critical steps include controlling stoichiometry, reaction time (e.g., 4 hours for reflux), and post-reaction isolation via filtration and washing. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.
  • Validation : Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Methods :

  • Spectroscopy : 1^1H/13^13C NMR to identify substituents (e.g., tert-butyl group at δ 1.3 ppm; fluorophenyl protons as doublets).
  • Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 256.08).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .
    • Supplementary Data : X-ray crystallography for solid-state structure elucidation (if crystalline) or FT-IR for functional group analysis (e.g., N-H stretches at ~3300 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin contact—immediate washing with water for 15 minutes if exposed .
  • Storage : Store in airtight containers at room temperature (15–25°C), protected from light and moisture. Label containers with hazard warnings (e.g., "Irritant") .
  • Waste Disposal : Collect waste in sealed containers for incineration by licensed facilities. Do not discharge into waterways .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

  • Design Strategy : The tert-butyl group enhances lipophilicity, improving cell permeability. The 3-chloro-4-fluorophenyl moiety may serve as a linker for E3 ligase recruitment.
  • Synthesis : Conjugate the amine group to a target protein-binding warhead (e.g., kinase inhibitors) via PEG or alkyl spacers. Confirm ternary complex formation using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
  • Validation : Measure degradation efficiency via western blot (target protein reduction) and cytotoxicity assays (IC50_{50} in cancer cell lines) .

Q. How do pH and temperature affect the stability of this compound?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–80°C and analyze by TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry).
    • Findings : Analogous compounds show decomposition at pH < 3 (acidic hydrolysis of tert-butyl groups) and above 60°C (thermal decomposition of fluorophenyl rings) .

Q. How to resolve contradictions in reported toxicity data for this compound?

  • Data Gaps : Existing SDS lack acute toxicity values (e.g., LD50_{50}) or ecotoxicological profiles .
  • Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HEK293 cells). For environmental risk, perform Daphnia magna acute toxicity tests (OECD 202) .

Q. What methodologies assess the ecological impact of this compound?

  • Persistence : Use OECD 301B (ready biodegradability test) to measure degradation in activated sludge.
  • Bioaccumulation : Calculate log KowK_{ow} (octanol-water partition coefficient); values >3.0 indicate high bioaccumulation potential.
  • Mobility : Perform soil column experiments to determine adsorption coefficients (KdK_d) .

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